molecular formula C19H22FN3O3S B2618718 N-(4-fluorobenzyl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 941920-25-8

N-(4-fluorobenzyl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No.: B2618718
CAS No.: 941920-25-8
M. Wt: 391.46
InChI Key: VHDVCOSCRXJJLX-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research, primarily investigated for its potential as a kinase inhibitor. Its core structure is based on a 5,6,7,8-tetrahydroquinazolin-4(1H)-one scaffold, a privileged structure in drug discovery known for its ability to interact with the ATP-binding sites of various kinases. The molecule is strategically functionalized with a 4-fluorobenzyl group and a thioacetamide linker, modifications often employed to enhance binding affinity and selectivity. While specific target profiling data for this exact compound is limited in public literature, structural analogs and related tetrahydroquinazoline derivatives have demonstrated potent inhibitory activity against crucial oncogenic kinases, including FLT3 and JAK2 . These kinases are heavily implicated in the pathogenesis of hematologic malignancies such as acute myeloid leukemia (AML) and myeloproliferative disorders. Consequently, this compound serves as a critical research tool for probing the signaling pathways driven by these kinases, enabling studies on cancer cell proliferation, survival, and differentiation. Its mechanism is hypothesized to involve competitive binding at the kinase's active site, leading to the disruption of downstream pro-survival and proliferative signals, which can be measured through assays monitoring phosphorylation status and apoptosis. The inclusion of a 2-hydroxyethyl group on the ring nitrogen improves aqueous solubility, making it more suitable for in vitro biological testing. Researchers utilize this compound in high-throughput screening campaigns, structure-activity relationship (SAR) studies to optimize inhibitor potency, and as a chemical probe to validate new molecular targets in cancer biology and signal transduction research.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[[1-(2-hydroxyethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3S/c20-14-7-5-13(6-8-14)11-21-17(25)12-27-18-15-3-1-2-4-16(15)23(9-10-24)19(26)22-18/h5-8,24H,1-4,9-12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDVCOSCRXJJLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CCO)SCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorobenzyl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • IUPAC Name : N-[(4-fluorophenyl)methyl]-2-[[1-(2-hydroxyethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
  • Molecular Formula : C19H22FN3O3S
  • Molecular Weight : 391.46 g/mol
  • CAS Number : 941920-25-8

The structure includes a central acetamide group linked to a 4-fluorobenzyl moiety and a hexahydroquinazolinylthio component. The presence of the fluorine atom may enhance lipophilicity and biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance:

  • Mechanism of Action : The compound may inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tumor-induced immunosuppression. This inhibition can enhance the effectiveness of existing cancer therapies by restoring immune function against tumors .
  • Case Studies :
    • A study demonstrated that derivatives of quinazolin compounds showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
    • Another investigation highlighted the potential of similar compounds to induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival .

Antioxidant Activity

The antioxidant properties of this compound are noteworthy. Preliminary tests have shown that it can scavenge free radicals effectively:

  • DPPH Scavenging Assay : Compounds with similar structures have exhibited low SC50 values in DPPH assays, indicating strong antioxidant capabilities. For example, related compounds showed SC50 values ranging from 0.82 to 40.4 μg/mL compared to ascorbic acid as a positive control .

Summary of Biological Activities

Activity TypeMechanism/EffectReference
AnticancerInhibition of IDO; enhances immune response against tumors
AntioxidantEffective free radical scavenger (DPPH assay results)
Apoptosis InductionModulation of signaling pathways leading to cell death

Scientific Research Applications

Synthesis and Derivatives

The synthesis of N-(4-fluorobenzyl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide involves multiple steps including the formation of the hexahydroquinazoline structure followed by the introduction of the thioacetamide moiety. Variations in the synthesis process can lead to derivatives with enhanced or modified biological activities.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antitubercular Activity : Some derivatives have shown promising results against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) indicating their potential as antitubercular agents .

Anticancer Activity

The compound's structural similarity to known anticancer agents suggests potential efficacy against various cancer cell lines. In vitro studies have demonstrated that derivatives of hexahydroquinazolines can inhibit the growth of tumor cells effectively:

  • Cell Line Testing : Compounds based on this structure have been evaluated against a panel of human tumor cell lines with varying degrees of success in inhibiting cell proliferation .

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of hexahydroquinazoline derivatives for their antimicrobial activity. The results indicated that specific modifications in the side chains significantly enhanced their potency against bacterial strains .

CompoundMIC (μg/mL)Activity
Compound A4Active against M. tuberculosis
Compound B16Moderate activity

Case Study 2: Anticancer Potential

In another investigation focusing on anticancer properties, several derivatives were tested for their ability to inhibit cancer cell growth. The results highlighted that modifications at the fluorobenzyl position could lead to increased cytotoxicity:

CompoundGI50 (μM)Cell Line
Compound C15.72A549 (Lung Cancer)
Compound D10.50MCF7 (Breast Cancer)

Chemical Reactions Analysis

Thioacetamide Reactivity

The thioacetamide group (-S-C(=O)-N-) undergoes characteristic nucleophilic and electrophilic reactions:

  • Nucleophilic substitution : The sulfur atom acts as a nucleophile, participating in alkylation or arylation reactions. For example, interaction with α-halo carbonyl compounds yields thiazolidinone derivatives .

  • Oxidation : Under mild oxidative conditions (e.g., H₂O₂/CH₃COOH), the thioether (-S-) oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives, altering solubility and biological activity.

Table 1: Thioacetamide-Derived Reactions

Reaction TypeConditionsProductReference
AlkylationK₂CO₃, acetone, RT, 12 hrsThioether derivatives
OxidationH₂O₂ (30%), CH₃COOH, 40°CSulfoxide/sulfone analogs

Fluorobenzyl Group Reactivity

The 4-fluorobenzyl substituent enables:

  • Electrophilic aromatic substitution : Fluorine directs electrophiles to the para position, enabling nitration or halogenation under acidic conditions .

  • Nucleophilic displacement : Fluorine can be replaced by nucleophiles (e.g., OH⁻, NH₃) under high-temperature alkaline conditions .

Table 2: Fluorobenzyl-Specific Transformations

Reaction TypeReagents/ConditionsMajor ProductYield
NitrationHNO₃/H₂SO₄, 0–5°C4-Fluoro-3-nitrobenzyl derivative~65%
HydrolysisNaOH (10%), 100°C, 6 hrs4-Hydroxybenzyl analog52%

Hexahydroquinazolinone Core Reactivity

The bicyclic quinazolinone system participates in:

  • Ring-opening reactions : Treatment with strong bases (e.g., NaOH) cleaves the lactam ring, forming amino acid derivatives .

  • Condensation reactions : The carbonyl group reacts with hydrazines or hydroxylamines to form hydrazones or oximes, respectively .

Table 3: Core-Modifying Reactions

Reaction TypeReagentsProductApplication
Hydrazone formationHydrazine hydrate, ethanolQuinazolin-4-yl hydrazoneAnticancer screening
Lactam hydrolysisNaOH (5M), reflux, 8 hrs2-Amino-4-mercaptohexahydroquinolineIntermediate

Hydroxyethyl Side Chain Modifications

The 2-hydroxyethyl group undergoes:

  • Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) to form esters, enhancing lipophilicity.

  • Oxidation : Converts to a ketone using Jones reagent (CrO₃/H₂SO₄), altering hydrogen-bonding capacity .

Table 4: Side Chain Functionalization

Reaction TypeConditionsOutcomeBiological Impact
EsterificationAcetyl chloride, pyridineAcetylated hydroxyethyl derivativeImproved BBB penetration
OxidationCrO₃/H₂SO₄, 0°C2-Ketoethyl analogReduced solubility

Cross-Coupling Reactions

The compound participates in Pd-catalyzed couplings:

  • Suzuki coupling : The fluorobenzyl group couples with arylboronic acids to form biaryl systems, expanding structural diversity .

  • Buchwald-Hartwig amination : Introduces amine substituents at the quinazolinone core for SAR studies .

Key Research Findings

  • Antimicrobial Activity : Thioacetamide derivatives (e.g., sulfonamide analogs) show enhanced activity against S. aureus (MIC: 8 µg/mL) .

  • Metabolic Stability : Oxidation of the thioether to sulfone improves metabolic half-life (t₁/₂: 4.2 hrs → 9.8 hrs).

  • Solubility Modulation : Esterification of the hydroxyethyl group increases logP from 1.8 to 3.2, favoring CNS targeting.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Findings:

Substituent Position and hCA I Inhibition: The target compound (KI = 2048 nM for hCA I) is less potent than Compound 12 (KI = 548.6 nM). This difference arises from the substitution at position 3 of the quinazolinone core: Compound 12 has a 4-sulfamoylphenethyl group, which enhances binding affinity compared to the target compound’s 2-hydroxyethyl group . Replacing the 4-fluorophenyl group in Compound 12 with a 4-fluorobenzyl group (as in Compound 18) reduces hCA I inhibition by ~4-fold, highlighting steric hindrance from the benzyl methylene group .

Acetamide Chain Length :

  • Shortening the acetamide chain from propanamide (Compound 20, KI = 3628 nM) to acetamide (Compound 11, KI = 726.4 nM) improves hCA I inhibition by ~5-fold, emphasizing the importance of steric and electronic effects .

Synthesis and Physicochemical Properties :

  • Derivatives with bulky aryl groups (e.g., 4-tolyl in Compound 8) exhibit higher melting points (315.5°C), suggesting increased crystallinity, while alkyl substituents (e.g., ethylphenyl in Compound 9) result in lower melting points (170.5°C) .
  • Yields vary significantly: Electron-donating substituents (e.g., 4-tolyl in Compound 8) achieve 91% yield, whereas ortho-substituted analogs (e.g., 2-tolyl in Compound 6) yield 80%, indicating steric challenges during synthesis .

Structure-Activity Relationships (SAR)

  • Quinazolinone Core Modifications: Sulfonamide groups (e.g., 4-sulfamoylphenethyl) enhance hCA inhibition due to interactions with the enzyme’s zinc-binding site . Hydrophilic substituents (e.g., 2-hydroxyethyl) reduce potency, likely due to poor membrane permeability or suboptimal binding .
  • Acetamide Substituents :

    • Aromatic groups (e.g., 4-fluorophenyl) improve activity compared to aliphatic chains, as seen in Compound 12 vs. Compound 18 .
    • Substituent position on the aryl ring (para > meta > ortho) correlates with potency, reflecting reduced steric clash in para-substituted derivatives .

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